Carbonic acid, neodymium salt

Description

Significance of Rare Earth Carbonates in Materials Science and Geochemistry Research

Rare earth carbonates (RECs), including neodymium carbonate, are of substantial interest in both materials science and geochemistry due to their roles as both precursors for advanced materials and as indicators of geological processes.

In materials science , rare earth carbonates are fundamental precursors for the synthesis of a wide array of functional materials. elsevierpure.comnih.govnih.gov They can be readily converted into other compounds, such as oxides, through heating (calcination), which are then used in numerous applications. americanelements.com Research has highlighted the utility of RECs in several key areas:

Catalysis : Neodymium compounds derived from the carbonate serve as catalysts in various chemical reactions, including organic synthesis and the production of polymers. wikipedia.orgnanorh.com Nanopowder forms of neodymium carbonate, with their high surface area, can act as efficient catalyst supports. nanorh.com

Glass and Ceramics : Neodymium carbonate is highly valued in glass and ceramics manufacturing for imparting vibrant purple and reddish-purple hues. samaterials.comnanorh.com It is used in specialty optical applications, protective lenses for welding goggles, and CRT displays to enhance color contrast. msesupplies.comheegermaterials.comnanorh.com

Magnets and Electronics : The compound is a key raw material for producing powerful neodymium-iron-boron (NdFeB) permanent magnets, which are essential components in electric motors, electronics, and wind turbines. samaterials.comnanorh.com It is also used in the manufacturing of dielectrics and capacitors. heegermaterials.comamericanelements.com

Lasers and Phosphors : As a precursor, it is used to create neodymium-doped laser crystals, such as Nd:YAG, for applications in materials processing and medical surgery. samaterials.com Additionally, neodymium-doped phosphors are utilized in energy-efficient lighting and display technologies. samaterials.comnanorh.com

In geochemistry , rare earth carbonates are significant as they constitute primary minerals in major rare earth element (REE) ore deposits, particularly in carbonatites. wikipedia.orgmdpi.com The geochemical signature of REEs within carbonate minerals serves as a powerful proxy for reconstructing paleoenvironmental conditions of ancient oceans and other geological settings. researchgate.netresearchgate.netnih.gov Analysis of these minerals provides insights into fluid-rock interactions, diagenesis, and the redox conditions of deep-time environments. researchgate.netmdpi.com

Role of Neodymium Carbonate as a Model System for Lanthanide/Actinide Studies

Neodymium carbonate plays a critical role as a model system in advanced chemical research, particularly for understanding the complex behavior of other lanthanides and, crucially, trivalent actinides.

Due to their similar ionic radii and chemical properties, lanthanides are frequently used as non-radioactive chemical analogues for actinides. mdpi.comresearchgate.net Neodymium is considered an excellent homologue for trivalent actinides such as americium(III) and curium(III). mdpi.comskb.com This analogy is of paramount importance for nuclear waste management research. The study of neodymium carbonate's solubility, complex formation, and solid-phase equilibria in aqueous systems helps predict the long-term mobility and fate of hazardous actinide elements in geological repositories. nih.govskb.com

Research into the dissolution kinetics and thermodynamic properties of neodymium carbonate in various solutions, including concentrated carbonate and bicarbonate solutions, allows for the development of robust models that can predict actinide speciation and solubility under repository-relevant conditions. skb.commdpi.comiaea.org Furthermore, studies on the crystallization pathways of neodymium carbonate, which can form different crystalline structures like lanthanite-type and tengerite-type, provide fundamental insights into the formation mechanisms of lanthanide and actinide carbonates in both natural and engineered systems. researchgate.netnih.govresearchgate.netrsc.org

Data Tables

Table 1: General Properties of Neodymium Carbonate

| Property | Value | Source(s) |

| Chemical Formula | Nd₂(CO₃)₃ | wikipedia.orgontosight.ai |

| Molecular Weight | ~468.51 g/mol (anhydrous) | samaterials.comstanfordmaterials.com |

| Appearance | Light purple, pinkish, or purple-red powder/crystals | wikipedia.orgsamaterials.commsesupplies.com |

| Hydrated Forms | Nd₂(CO₃)₃·nH₂O (e.g., n = 2.5, 8) | wikipedia.orgresearchgate.netnih.gov |

| Solubility | Insoluble in water; soluble in strong mineral acids | wikipedia.orgsamaterials.comchemicalbook.comstanfordmaterials.com |

Table 2: Structural and Thermal Properties of Neodymium Carbonate

| Property | Details | Source(s) |

| Crystal Structure | Can crystallize in different forms, including tengerite-type and lanthanite-type (orthorhombic) structures, depending on synthesis conditions. | researchgate.netnih.govresearchgate.net |

| Thermal Decomposition | Decomposes upon heating. The process involves dehydration followed by decarbonation in steps, forming intermediate oxycarbonates (e.g., Nd₂O(CO₃)₂, Nd₂O₂CO₃) before finally yielding neodymium(III) oxide (Nd₂O₃) at higher temperatures. | ontosight.airesearchgate.netxjxitu.comup.ac.za |

| Decomposition Temperature | The initial decomposition of the hydrate (B1144303) can begin at temperatures as low as 50-100°C. Full conversion to the oxycarbonate occurs at around 500°C, with final decomposition to the oxide above 800°C. | ontosight.aixjxitu.comup.ac.za |

Structure

3D Structure of Parent

Properties

CAS No. |

14475-18-4 |

|---|---|

Molecular Formula |

C3Nd2O9 |

Molecular Weight |

468.51 g/mol |

IUPAC Name |

neodymium(3+);tricarbonate |

InChI |

InChI=1S/3CH2O3.2Nd/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

UTWHRPIUNFLOBE-UHFFFAOYSA-H |

SMILES |

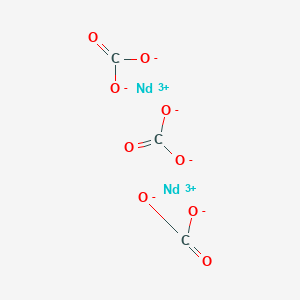

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Nd+3].[Nd+3] |

Other CAS No. |

14475-18-4 5895-46-5 |

Synonyms |

carbonic acid, neodymium salt |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Techniques

Precipitation-Based Synthesis Routes

Precipitation from a solution is the most common approach for the synthesis of neodymium carbonate. This method involves the reaction of a soluble neodymium salt, typically neodymium chloride (NdCl₃) or neodymium nitrate (B79036) (Nd(NO₃)₃), with a carbonate source. The resulting neodymium carbonate, being sparingly soluble in water, precipitates out of the solution. The characteristics of the precipitate, such as particle size, morphology, and crystallinity, are highly dependent on the chosen synthesis route and the specific reaction conditions.

Homogeneous Precipitation Techniques

Homogeneous precipitation offers a method for producing uniform and well-defined particles. In this technique, the precipitating agent is not added directly but is generated in-situ through the slow hydrolysis of a precursor compound. This gradual generation of the precipitant ensures a controlled increase in supersaturation, leading to the formation of crystalline and morphologically regular products.

The urea (B33335) hydrolysis method is a widely employed homogeneous precipitation technique for the synthesis of various metal carbonates, including neodymium carbonate. This process typically involves heating an aqueous solution containing a soluble neodymium salt, such as neodymium nitrate, and urea (CO(NH₂)₂). The thermal decomposition of urea in water generates carbonate ions (CO₃²⁻) and ammonia (B1221849) (NH₃), which slowly increases the pH and the carbonate concentration, leading to the gradual precipitation of neodymium carbonate.

The chemical reactions involved in this process can be summarized as follows:

CO(NH₂)₂ + H₂O → 2NH₃ + CO₂ 2Nd³⁺ + 3CO₃²⁻ → Nd₂(CO₃)₃ (s)

Research has shown that this method is effective in producing fine nanoparticles of neodymium oxide, where neodymium carbonate serves as a precursor. mdpi.com In a typical synthesis, a solution of neodymium nitrate and urea is heated to around 90°C and maintained for several hours to allow for the complete precipitation of the neodymium precursor. bendola.com The resulting precipitate is then often subjected to calcination to obtain neodymium oxide. mdpi.combendola.com The morphology and particle size of the resulting material are influenced by factors such as the concentration of reactants and the heating duration.

Table 1: Experimental Parameters for Urea Hydrolysis Method

| Parameter | Value | Source |

|---|---|---|

| Neodymium Salt | Neodymium Nitrate (Nd(NO₃)₃·6H₂O) | bendola.com |

| Precipitating Agent | Urea (CH₄N₂O) | bendola.com |

| Solvent | Deionized Water | bendola.com |

| Temperature | 90°C | bendola.com |

| Reaction Time | 3-4 hours | bendola.com |

The hydrolysis of trichloroacetate (B1195264) is another established homogeneous precipitation method for the synthesis of rare earth carbonates. This technique was notably used in early studies to produce normal carbonates of lanthanum, neodymium, and samarium. semanticscholar.org The process involves dissolving neodymium oxide in an excess of trichloroacetic acid (CCl₃COOH). The subsequent heating of this solution leads to the decomposition of the trichloroacetate ions, which releases carbonate ions into the solution at a controlled rate, thereby inducing the precipitation of neodymium carbonate. semanticscholar.org

To prevent the formation of hydroxycarbonates, which can occur due to hydrolysis, the reaction is often carried out under a carbon dioxide atmosphere. semanticscholar.org This method is favored for laboratory-scale synthesis where high purity and good crystallinity are desired. The controlled release of carbonate ions helps in the formation of well-defined crystalline structures. semanticscholar.org

Heterogeneous Precipitation with Alkali Carbonates and Bicarbonates

Heterogeneous precipitation involves the direct addition of a precipitating agent to the metal salt solution. This method is straightforward and widely used for the large-scale production of neodymium carbonate. The choice of the precipitating agent, typically an alkali metal carbonate or bicarbonate, and the reaction conditions play a crucial role in determining the properties of the final product.

Ammonium (B1175870) bicarbonate (NH₄HCO₃) is a commonly used precipitant for the synthesis of neodymium carbonate from neodymium chloride (NdCl₃) solutions. sciengine.com The reaction leads to the formation of an amorphous precipitate of neodymium carbonate, which can then be aged to induce crystallization. researchgate.net

Studies have shown that factors such as the molar ratio of ammonium bicarbonate to neodymium chloride, reaction temperature, and aging time significantly influence the crystallinity and morphology of the resulting neodymium carbonate. For instance, an amorphous neodymium carbonate can be prepared by reacting neodymium chloride with ammonium bicarbonate at a specific molar ratio, which upon aging at 60°C, transforms into a crystalline form. researchgate.net The crystal structure of the product can be of the tengerite-type or lanthanite-type depending on the reaction conditions. researchgate.net

Table 2: Influence of Reaction Conditions on Neodymium Carbonate Synthesis using Ammonium Bicarbonate

| Parameter | Condition | Outcome | Source |

|---|---|---|---|

| Molar Ratio (NH₄HCO₃/NdCl₃) | 2.5 | Formation of amorphous precipitate | researchgate.net |

| Aging Temperature | 60°C | Crystallization of the precipitate | researchgate.net |

| Precipitation Temperature | 45°C - 60°C | Formation of Nd₂(CO₃)₃·2.5H₂O | sciengine.com |

Sodium carbonate (Na₂CO₃) is another effective precipitating agent for the synthesis of neodymium carbonate. This method is particularly relevant in industrial processes, including the recycling of rare earth elements from waste materials. mdpi.com The direct addition of a sodium carbonate solution to a solution containing neodymium ions results in the immediate precipitation of neodymium carbonate.

Research focused on the recovery of rare earth elements from spent Nd-Fe-B magnets has optimized the conditions for sodium carbonate precipitation. mdpi.com The study highlights the importance of parameters such as the molar ratio of sodium carbonate to rare earth ions, reaction temperature, and the concentration of the precipitant solution to achieve high precipitation efficiency and desirable product characteristics. mdpi.com

Table 3: Optimized Conditions for Sodium Carbonate Precipitation

| Parameter | Optimal Value | Source |

|---|---|---|

| Molar Ratio (Na₂CO₃/RE³⁺) | 1.6:1.0 | mdpi.com |

| Reaction Temperature | 30°C | mdpi.com |

| Na₂CO₃ Concentration | 0.3 mol/L | mdpi.com |

| Aging Time | 4 hours | mdpi.com |

Direct Carbonization Approaches for Nanoparticle Synthesis

Direct carbonization represents a method for synthesizing neodymium carbonate nanoparticles, often as a precursor for producing neodymium oxide nanoparticles. This approach involves the direct reaction of a neodymium source with a carbon source under controlled conditions.

One method involves a homogeneous co-precipitation technique using neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) and urea (CH₄N₂O) as precursors. In a typical synthesis, these materials are dissolved in deionized water, sonicated, and then heated to around 90°C for several hours to facilitate sedimentation. The resulting precipitate is then calcined at high temperatures (e.g., 800°C) to yield neodymium oxide nanoparticles, with neodymium carbonate being a key intermediate in the process. While the primary goal of this specific process is the oxide, it demonstrates the formation of a carbonate intermediate through a direct carbonization-related pathway.

The properties of the resulting nanoparticles, such as particle size and uniformity, are influenced by the synthesis conditions. Controlling parameters like the concentration of the neodymium precursor, the flow rate of reactants, and the reaction temperature is crucial for achieving desired nanoparticle characteristics. For instance, studies have identified optimal conditions, such as a neodymium concentration of 0.03 M and a temperature of 30°C, to produce nanoparticles with sizes around 31 ± 2 nm. researchgate.net

Hydrothermal Synthesis Pathways

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline neodymium carbonate with controlled morphology and crystal structure. This technique involves reacting precursors in an aqueous solution within a sealed vessel, known as an autoclave, at elevated temperatures and pressures.

Controlled Crystallization from Amorphous Precursors under Hydrothermal Conditions

A significant pathway in hydrothermal synthesis involves the initial formation of a poorly-ordered, amorphous neodymium carbonate (ANC) precursor, which subsequently transforms into a crystalline phase under hydrothermal treatment. researchgate.netrsc.org This amorphous precursor typically consists of highly hydrated, spherical nanoparticles, around 10–20 nm in diameter. researchgate.netrsc.org

The synthesis begins by mixing an aqueous solution of a neodymium salt, such as neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃), with a carbonate source like sodium carbonate (Na₂CO₃) or ammonium bicarbonate ((NH₄)₂CO₃) at room temperature. researchgate.netrsc.orgcambridge.org This immediately forms a pink, gel-like amorphous precipitate. cambridge.org This amorphous solid serves as the feedstock for the subsequent hydrothermal treatment.

During the hydrothermal process, the amorphous precursor breaks down, leading to a rapid increase in the supersaturation of neodymium and carbonate ions in the aqueous solution. cambridge.org This supersaturation drives the nucleation and growth of crystalline phases. The specific crystalline product that forms, such as tengerite-type Nd₂(CO₃)₃·2.5H₂O, lanthanite-type Nd₂(CO₃)₃·8H₂O, or hexagonal neodymium hydroxycarbonate (NdCO₃OH), is highly dependent on the reaction conditions. researchgate.netresearchgate.netcambridge.org The crystallization mechanism and the resulting morphology are strongly influenced by the rate at which supersaturation is achieved. cambridge.org

Influence of Reaction Parameters on Hydrothermal Product Formation

The outcome of the hydrothermal synthesis of neodymium carbonate is highly sensitive to several key reaction parameters. Careful control over these variables allows for the targeted synthesis of specific phases and morphologies.

Temperature and reaction time are critical factors that dictate the kinetics of crystallization and can induce phase transformations. researchgate.net Generally, increasing the reaction temperature accelerates the breakdown of the amorphous precursor and promotes the formation of more stable crystalline phases. cambridge.orgresearchgate.net

For example, when an amorphous precursor is treated hydrothermally, different products can be obtained by varying the temperature and duration. At 150°C for 12 hours, tengerite-type Nd₂(CO₃)₃·2.5H₂O can be formed. researchgate.net However, increasing the temperature or extending the reaction time can lead to a phase transformation from this tengerite-type structure to orthogonal neodymium hydroxycarbonate (NdOHCO₃). researchgate.net In other systems, spherulitic morphologies are observed to develop when crystallization occurs at temperatures above 95°C. researchgate.netrsc.org

The rate of heating also plays a crucial role. cambridge.org Rapid heating to a high temperature (e.g., 220°C) causes the amorphous precursor to break down quickly, leading to fast supersaturation and promoting spherulitic or dendritic growth. cambridge.org Conversely, slower heating to a lower temperature (e.g., 165°C) allows supersaturation levels to be approached more gradually, resulting in the formation of more regular, well-defined crystal shapes like triangular pyramids. cambridge.org

| Temperature (°C) | Reaction Time (h) | Heating Rate | Resulting Phase/Morphology |

|---|---|---|---|

| 95 | Varies | Not Specified | Development of spherulitic morphologies |

| 120 | 16 | Not Specified | Complete transformation to hydroxycarbonate |

| 150 | 12 | Not Specified | Tengerite-type Nd₂(CO₃)₃·2.5H₂O (sheet morphology) |

| 165 | 168 (1 week) | Slow (100 min) | Regular triangular pyramidal NdCO₃OH |

| 220 | 168 (1 week) | Rapid (50 min) | Spherulitic/dendritic NdCO₃OH |

The initial concentrations of the reactants and their molar ratio significantly influence the composition and morphology of the final product. The feed molar ratio (FMR) of the carbonate source to the neodymium salt is a particularly important parameter. researchgate.net

Studies have shown that when using neodymium chloride and ammonium bicarbonate, an FMR of 1.8 or 2.0 at 150°C for 12 hours yields tengerite-type Nd₂(CO₃)₃·2.5H₂O with a sheet-like morphology. researchgate.net However, if the FMR is lowered to 1.5 under the same conditions, the product changes to orthogonal NdOHCO₃, characterized by agglomerated long rod crystals. researchgate.net This demonstrates that a sufficient excess of the carbonate source is necessary to form the hydrated carbonate, while a lower ratio favors the formation of the hydroxycarbonate.

In some syntheses, a large excess of the carbonate anion is used to study its effect. For instance, experiments have been carried out with a carbonate to rare-earth cation molar ratio of 10. nih.gov The concentration of the neodymium salt solution itself can also be a controlling factor. In non-hydrothermal methods aiming for nanoparticle synthesis, a neodymium concentration of 0.03 M was found to be optimal. researchgate.net

| Nd Precursor | Carbonate Precursor | Feed Molar Ratio (Carbonate/Nd) | Conditions | Resulting Phase |

|---|---|---|---|---|

| NdCl₃ | (NH₄)₂CO₃ | 2.0 | 150°C, 12h | Tengerite-type Nd₂(CO₃)₃·2.5H₂O |

| NdCl₃ | (NH₄)₂CO₃ | 1.8 | 150°C, 12h | Tengerite-type Nd₂(CO₃)₃·2.5H₂O |

| NdCl₃ | (NH₄)₂CO₃ | 1.5 | 150°C, 12h | Orthogonal NdOHCO₃ |

| Nd(NO₃)₃ | (NH₄)₂CO₃ | 10 | 120°C, Varies | Studied for effect of large carbonate excess |

The pH of the reaction medium is a critical parameter that can direct the synthesis towards specific neodymium carbonate or hydroxycarbonate phases. The choice of precipitating agent, which influences the pH, can determine the type of precursor formed. For instance, using ammonia as a precipitant at a pH of 8-9 leads to the formation of amorphous neodymium hydroxide. hanrimwon.com In contrast, ammonium bicarbonate as a precipitant leads to carbonate or hydroxycarbonate precursors, depending on the carbon concentration and pH. hanrimwon.com

In hydrothermal systems for related compounds, pH is used to control in-situ oxidation and the final product composition. creighton.edu For neodymium compounds, the pH of the initial solution can be a determining factor in whether a simple carbonate, a hydroxycarbonate, or another species is formed. For example, the transformation of hydrated praseodymium-neodymium carbonate to the basic carbonate form has been observed by aging the material in aqueous solutions with different initial pH values at 95°C. The reactivity of precursors in hydrothermal systems is often found to be dependent on the pH value.

Hydrothermal Formation of Neodymium Hydroxycarbonate Phases (NdOHCO₃)

Hydrothermal synthesis is a versatile method for producing crystalline neodymium hydroxycarbonate (NdOHCO₃) by reacting neodymium salts with a carbonate source in an aqueous solution at elevated temperatures and pressures. This technique allows for precise control over the composition, crystal phase, and morphology of the final product by manipulating reaction conditions. researchgate.net

Research has demonstrated the successful preparation of dendritic NdOHCO₃ nanostructures through a facile hydrothermal process involving the reaction of neodymium nitrate and ammonium hydrogen carbonate without the use of any surfactants. acs.org The morphology and phase of the resulting product are highly dependent on parameters such as the ratio of reactants, reaction time, and temperature. acs.org

A critical factor in determining the final product composition is the feed molar ratio (FMR) of the carbonate source to the neodymium salt. researchgate.net For instance, when using neodymium chloride and ammonium bicarbonate, an FMR of 1.8 or 2.0 at 150°C for 12 hours yields tengerite-type neodymium carbonate (Nd₂(CO₃)₃·2.5H₂O). researchgate.net However, lowering the FMR to 1.5 under the same hydrothermal conditions leads to the formation of orthogonal NdOHCO₃ particles, which appear as agglomerated long rod crystals. researchgate.net Furthermore, increasing the hydrothermal temperature or prolonging the reaction time can induce a phase transformation from the normal carbonate to the hydroxycarbonate phase. researchgate.net The hydrolysis of normal rare earth carbonates to hydroxycarbonates is accelerated by elevated temperatures. mdpi.com

| Precursors | Feed Molar Ratio (Carbonate/Nd) | Temperature (°C) | Time (h) | Resulting Phase & Morphology | Source |

|---|---|---|---|---|---|

| Neodymium Nitrate, Ammonium Hydrogen Carbonate | Not specified | Variable | Variable | Dendritic NdOHCO₃ nanostructures | acs.org |

| Neodymium Chloride, Ammonium Bicarbonate | 2.0 or 1.8 | 150 | 12 | Tengerite-type Nd₂(CO₃)₃·2.5H₂O (sheet morphology) | researchgate.net |

| Neodymium Chloride, Ammonium Bicarbonate | 1.5 | 150 | 12 | Orthogonal NdOHCO₃ (agglomerated long rod crystals) | researchgate.net |

Supercritical Fluid Synthesis (e.g., Supercritical CO₂)

Supercritical fluid (SCF) synthesis, particularly using supercritical carbon dioxide (scCO₂), has emerged as an advanced and environmentally friendly method for processing materials. liverpool.ac.ukrsc.org Supercritical CO₂ is a state of carbon dioxide where it is heated and pressurized above its critical point (31.1°C and 1081 psi), exhibiting properties of both a liquid and a gas. azom.com It is non-toxic, non-flammable, abundant, and inert, making it an attractive alternative to conventional organic solvents. azom.comresearchgate.netepa.gov

A significant application of scCO₂ in this context is the direct conversion and extraction of neodymium from its oxide (Nd₂O₃). researchgate.netresearchgate.net This process avoids the need for preliminary dissolution in strong acids. The mechanism involves the in situ formation of carbonic acid from the reaction of scCO₂ with trace amounts of water. researchgate.netresearchgate.net This carbonic acid then reacts with the neodymium oxide, converting the solid oxide into soluble neodymium cations (Nd³⁺). researchgate.netresearchgate.net

To facilitate the dissolution and extraction of these ions into the supercritical fluid phase, chelating agents are employed. researchgate.net A synergistic combination of thenoyltrifluoroacetone (TTA) and tri-n-butyl phosphate (B84403) (TBP) has been shown to be effective. researchgate.netresearchgate.net The addition of a co-solvent, such as methanol, can further enhance the formation of the metal complex, which is then extracted into the scCO₂ phase. researchgate.netresearchgate.net This method represents a direct, single-stage process for extracting neodymium from a solid oxide matrix.

The use of scCO₂ for the synthesis and extraction of neodymium compounds offers several distinct advantages that contribute to high purity and yield.

High Purity and No Solvent Residue : One of the primary benefits of scCO₂ is that it can be easily and completely removed from the final product by simply reducing the pressure, allowing the CO₂ to return to its gaseous state. liverpool.ac.uk This process leaves no harmful or toxic solvent residues, which is a critical advantage for producing high-purity materials. azom.comnih.gov

Tunable Selectivity : The solvent power of scCO₂ is proportional to its density, which can be precisely controlled by making incremental changes to temperature and pressure. azom.com This "tunability" allows for highly selective extractions, enabling the separation of desired compounds from a mixture and leading to a purer final product. azom.com

Enhanced Reaction and Conversion Rates : Supercritical fluids exhibit gas-like diffusivity and viscosity combined with liquid-like density. nih.gov These properties facilitate rapid mass transfer and can lead to accelerated reaction rates and high conversion rates, contributing to higher process yields. rsc.orgnih.gov

Environmentally Benign : The process is considered a "green" technology because CO₂ is non-toxic, non-flammable, and readily available. azom.comepa.gov Its use reduces the generation of hazardous liquid waste associated with traditional solvent extraction methods. akjournals.com Research has demonstrated that supercritical fluids can effectively recover rare earth elements from waste materials like coal fly ash, concentrating them from an initial content of 0.0234% to a final product containing up to 6.47% REEs. rsc.org

| Advantage | Description | Source |

|---|---|---|

| High Purity | Leaves no solvent residue as CO₂ is removed by depressurization. | liverpool.ac.ukazom.comnih.gov |

| High Yield | Accelerated reaction rates and high conversion due to favorable transport properties (high diffusivity, low viscosity). | rsc.orgnih.gov |

| Selective Extraction | Solvent properties are "tunable" with pressure and temperature, allowing for selective separation of compounds. | azom.com |

| "Green" Process | Utilizes a non-toxic, non-flammable, and abundant solvent, reducing hazardous waste generation. | azom.comepa.gov |

Crystallography and Structural Analysis

Crystal Systems and Space Groups of Neodymium Carbonate Hydrates

Neodymium carbonate exists in various hydrated forms, with the most common structures being the lanthanite-type and tengerite-type. Additionally, neodymium hydroxycarbonates form distinct orthorhombic and hexagonal structures.

Neodymium carbonate octahydrate, Nd₂(CO₃)₃·8H₂O, crystallizes in what is known as the lanthanite-type structure. This structure is part of the orthorhombic crystal system. nih.govmindat.org The space group for this compound is reported as Pbnb or Pccn. wikipedia.orgmdpi.com

The fundamental feature of the lanthanite-(Nd) structure is its composition of infinite sheets. nih.govgeoscienceworld.org These sheets are formed by corner- and edge-sharing NdO₁₀ polyhedra and carbonate groups, arranged parallel to the ab plane and stacked along the c-axis. nih.gov The neodymium atom is ten-coordinated. nih.govrockidentifier.com The layers within the structure are interconnected solely through hydrogen bonding involving the water molecules. nih.govwikipedia.orggeoscienceworld.org This layered arrangement accounts for the mineral's perfect micaceous cleavage. geoscienceworld.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | nih.govmindat.org |

| Space Group | Pbnb / Pccn | wikipedia.orgmdpi.com |

| Lattice Parameters | a = 8.9391 (4) Å | nih.gov |

| b = 9.4694 (4) Å | ||

| c = 16.9374 (8) Å | ||

| Unit Cell Volume (V) | 1433.72 (11) ų | nih.gov |

| Formula Units (Z) | 4 | nih.gov |

Another significant crystalline form is the tengerite-type structure, typically observed in neodymium carbonate hydrates with a lower water content, such as Nd₂(CO₃)₃·2.5H₂O. researchgate.net While detailed structural analysis is more common for tengerite-(Y), which has the formula Y₂(CO₃)₃·nH₂O (where n=2-3), the rare earth carbonates from samarium through thulium are known to be isostructural to tengerite. mdpi.comgeoscienceworld.orggeoscienceworld.org

The tengerite structure is also orthorhombic, with reported space groups including Bb2₁m and Pnnm. geoscienceworld.orgmindat.org The structure is characterized by corrugated sheets built from nine-fold coordinated rare-earth element polyhedra and CO₃ trigonal planar groups. geoscienceworld.orggeoscienceworld.org These sheets are then connected by other carbonate groups to form a three-dimensional framework. geoscienceworld.orggeoscienceworld.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | geoscienceworld.orgmindat.org |

| Space Group | Bb2₁m / Pnnm | geoscienceworld.orgmindat.org |

| Lattice Parameters (for Y₂(CO₃)₃·2-3H₂O) | a = 6.078 (4) Å | geoscienceworld.org |

| b = 9.157 (2) Å | ||

| c = 15.114 (6) Å | ||

| Formula Units (Z) | 4 | geoscienceworld.org |

Neodymium hydroxycarbonate (NdOHCO₃) exhibits polymorphism, crystallizing in both orthorhombic and hexagonal systems. mdpi.comcapes.gov.brscielo.org.mxscielo.org.mx The orthorhombic A-type NdOHCO₃ structure has been assigned the space group Pmcn, with the neodymium ion having a nine-fold coordination. capes.gov.br In this structure, the CO₃²⁻ groups are situated between metallic planes and are linked to OH⁻ ions via hydrogen bonds. capes.gov.br Other studies have assigned orthorhombic neodymium hydroxycarbonate to the Pnma space group. mdpi.com

More recent research has also identified a hexagonal crystal phase for NdOHCO₃ nanocrystals, indicating the structural diversity of this compound based on synthesis conditions. scielo.org.mxscielo.org.mx

| Parameter | Value (Orthorhombic A-Type) | Value (Hexagonal) | Source |

|---|---|---|---|

| Crystal System | Orthorhombic | Hexagonal | capes.gov.brscielo.org.mxscielo.org.mx |

| Space Group | Pmcn / Pnma | Not specified | mdpi.comcapes.gov.br |

| Lattice Parameters | a = 4.953 Å | Not specified | capes.gov.br |

| b = 8.477 Å | |||

| c = 7.210 Å |

Crystallographic Parameter Trends Across Lanthanide Series

A consistent trend is observed in the crystallographic parameters of rare earth carbonates and hydroxycarbonates across the lanthanide series. For both the normal carbonates (lanthanite and tengerite types) and the hydroxycarbonates, the unit cell parameters systematically decrease with increasing atomic number. mdpi.com This phenomenon is a direct consequence of the lanthanide contraction, where the ionic radii of the trivalent lanthanide ions shrink progressively from lanthanum to lutetium. This contraction leads to a more compact crystal lattice and, consequently, smaller unit cell dimensions. mdpi.com

The carbonates of the lighter rare earth elements, from lanthanum to neodymium, are isostructural to lanthanite (octahydrate). mdpi.com The carbonates of the middle rare earth elements, from samarium to thulium, are isostructural to tengerite (di-/trihydrate). mdpi.com

Phase Transformations and Polymorphism Research

The different forms of neodymium carbonate are not isolated but can transform from one phase to another under specific conditions, a subject of significant research.

Phase transformations involving neodymium carbonate hydrates are often driven by changes in temperature, time, and the chemical environment, particularly pH. For instance, lanthanide-type carbonates can be transformed into basic carbonates. The transformation of a mixed praseodymium-neodymium lanthanite-type carbonate, (PrNd)₂(CO₃)₃·8H₂O, into the basic carbonate form, (PrNd)(OH)(CO₃), occurs when aged in a hot aqueous solution (95°C) at a pH above 7. researchgate.net This transformation is attributed to the hydrolysis of the carbonate group. researchgate.net

Similarly, a transformation from the tengerite-type structure to the orthorhombic hydroxycarbonate has been documented. researchgate.net When Nd₂(CO₃)₃·2.5H₂O (tengerite-type) is subjected to increased hydrothermal temperature or prolonged hydrothermal treatment time, it converts to orthogonal NdOHCO₃. researchgate.net These transformations highlight the thermodynamic relationships between the different crystalline forms of neodymium carbonate.

Amorphous to Crystalline Phase Transitions

The formation of crystalline neodymium carbonate often proceeds through a poorly-ordered, nanoparticulate precursor phase. Initially, a hydrated, amorphous neodymium carbonate (ANC) precipitates from solution. This precursor is composed of spherical nanoparticles, typically 10-20 nm in diameter, and has a general formula of REE2(CO3)3·nH2O (where REE is a rare-earth element) researchgate.netcore.ac.uk. One study identified the initial amorphous precipitate as having the molecular formula Nd2(CO3)3·1.87H2O researchgate.net.

This amorphous phase is metastable and will transform into more stable crystalline structures over time or with changes in environmental conditions, such as temperature. The crystallization pathway can lead to different hydrated crystalline forms of neodymium carbonate, including tengerite-(Nd) (Nd2(CO3)3·2.5H2O) and lanthanite-(Nd) (Nd2(CO3)3·8H2O) researchgate.net. Similarly, the crystallization of an amorphous precursor is involved in the formation of hexagonal neodymium hydroxycarbonate (NdCO3OH) gfz-potsdam.de. The stability of the initial amorphous phase and the subsequent crystallization pathway are influenced by factors such as the hydration energy of the neodymium ion (Nd³⁺), temperature, and reaction times core.ac.uk. The macroscopic crystallization rate of neodymium carbonate from its amorphous phase has been found to follow a zero-order reaction, indicating that the formation is controlled by a mix of diffusion and chemical reaction processes researchgate.net.

In Situ Observation of Structural Evolution

The direct observation of phase transitions and morphological changes in real-time provides invaluable insight into the crystallization mechanisms of materials like neodymium carbonate. Techniques such as in situ Transmission Electron Microscopy (TEM) and in situ X-ray Diffraction (XRD) are powerful tools for studying these structural evolutions nih.govmdpi.com.

In the case of amorphous neodymium carbonate, high-resolution TEM has been used to observe its structural evolution. Under the high-energy electron beam of a TEM, the initial amorphous spherical nanoparticles, which are 10-20 nm in diameter, can be induced to crystallize rapidly. This transformation, observed within seconds of exposure, results in the formation of nanocrystals of cubic neodymium oxide (Nd₂O₃), as the carbonate decomposes under the beam researchgate.net. This demonstrates a direct observation of a solid-state transformation from a neodymium carbonate precursor. While in situ studies specifically monitoring the transition from amorphous to crystalline neodymium carbonate in solution are not widely reported, the methodologies are well-established for analogous systems, such as calcium carbonate, where in situ TEM has revealed the simultaneous operation of multiple nucleation pathways nih.govkaist.ac.kr.

Microstructure and Morphology Control

The ability to control the size, shape, and aggregation of neodymium carbonate particles is crucial for tailoring its properties for specific applications. This control is achieved by manipulating the conditions during its synthesis.

Formation of Nanoparticles and Microstructures

Neodymium carbonate can be synthesized in the form of both nanoparticles and various complex microstructures. The initial precipitation often yields an amorphous precursor consisting of spherical nanoparticles with diameters in the range of 10-20 nm core.ac.ukwordpress.com. Specific synthesis protocols have been optimized to produce crystalline nanoparticles with controlled dimensions. For instance, a direct carbonization reaction can be tuned to yield nanoparticles with a size of approximately 31 ± 2 nm researchgate.net.

Beyond the nanoscale, neodymium carbonate can form a variety of microstructures. Depending on the synthesis route, particularly under hydrothermal conditions, morphologies such as sheets, long rods, pyramid-like structures, and spheres have been produced gfz-potsdam.deresearchgate.net. These microstructures are aggregates or specific growth forms of the primary crystalline phases.

Influence of Synthesis Conditions on Particle Morphology

The final morphology of neodymium carbonate is highly sensitive to the synthesis conditions. Key parameters that govern particle shape and size include temperature, reactant concentrations, the molar ratio of reactants, and the rate at which reagents are introduced researchgate.netresearchgate.netresearchgate.net.

Under hydrothermal conditions, the feed molar ratio (FMR) of the carbonate source to the neodymium salt is a critical factor. For example, treating an amorphous precipitate with an FMR of 1.8 to 2.0 at 150°C for 12 hours can yield Nd2(CO3)3·2.5H2O with a sheet-like morphology. Lowering the FMR to 1.5 under the same conditions results in the formation of orthogonal NdOHCO3 particles composed of agglomerated long rod crystals researchgate.net.

Temperature and heating rate also play a decisive role. In the synthesis of neodymium hydroxycarbonate from an amorphous precursor, higher temperatures (up to 220°C) and rapid heating rates promote the development of complex spherulitic or dendritic morphologies. Conversely, lower temperatures (165°C) and slower heating rates allow for the formation of more regular, triangular pyramid-like shapes gfz-potsdam.de. The optimization of parameters such as neodymium concentration (0.03 M), flow rate (2.5 mL min⁻¹), and reactor temperature (30°C) has been shown to be effective in producing nanoparticles of a specific size researchgate.net.

| Parameter | Condition | Resulting Morphology | Reference |

|---|---|---|---|

| Feed Molar Ratio (FMR) | FMR = 1.8 - 2.0 | Sheet-like | researchgate.net |

| Feed Molar Ratio (FMR) | FMR = 1.5 | Agglomerated long rods | researchgate.net |

| Temperature & Heating Rate | 165°C (Slow Heating) | Triangular pyramid-like | gfz-potsdam.de |

| Temperature & Heating Rate | 220°C (Rapid Heating) | Spherulitic / Dendritic | gfz-potsdam.de |

| Reactant Concentration | 0.03 M Nd³⁺ | 31 ± 2 nm nanoparticles | researchgate.net |

| Flow Rate | 2.5 mL min⁻¹ | 31 ± 2 nm nanoparticles | researchgate.net |

Mechanisms of Morphological Evolution

The diverse morphologies of neodymium carbonate arise from different crystal growth mechanisms, which are themselves governed by the chemical environment during crystallization.

Spherulitic Growth: A common mechanism observed is spherulitic growth, which leads to spherical polycrystalline aggregates. This type of growth is strongly linked to the conditions under which the amorphous precursor transforms. A rapid breakdown of the amorphous phase leads to a sharp and significant increase in the supersaturation of the solution. This high level of supersaturation promotes the rapid, radial growth of crystals from a central point, forming a spherulite core.ac.ukgfz-potsdam.de. This has been observed to occur for neodymium carbonate at temperatures above 95°C core.ac.uk. The diversity in spherulitic morphologies can arise from a competition between the ordering effects of local crystallography and the randomization of crystal orientation as new grains nucleate at the growth front aps.org.

Dissolution-Reprecipitation: Crystallization can also proceed via a dissolution-reprecipitation mechanism. In this pathway, the metastable amorphous precursor first dissolves into the solution, after which a more stable crystalline phase nucleates and grows from the resulting ions. This mechanism is common in the transformation of amorphous carbonates and is often invoked to explain phase transitions that follow Ostwald's rule of stages, where a sequence of progressively more stable phases is formed researchgate.net.

Self-Assembly: For some rare-earth carbonates, morphological evolution can occur through the self-assembly of amorphous precursor units. This mechanism has been noted in the formation of 1D and 3D structures of dysprosium carbonate, a chemically similar compound researchgate.net.

The specific mechanism that dominates is dictated by the kinetics of the crystallization process, which is heavily influenced by factors like temperature and the rate at which supersaturation is achieved core.ac.ukgfz-potsdam.de.

| Mechanism | Description | Governing Factors | Reference |

|---|---|---|---|

| Spherulitic Growth | Rapid, radial growth of polycrystalline aggregates from a central nucleus. | High supersaturation resulting from the rapid breakdown of an amorphous precursor. Occurs above 95°C for Nd-carbonate. | core.ac.ukgfz-potsdam.de |

| Dissolution-Reprecipitation | The amorphous phase dissolves and a more stable crystalline phase nucleates and precipitates from the solution. | Follows Ostwald's rule of stages, driven by the thermodynamic stability of the phases. | researchgate.net |

| Self-Assembly | Aggregation and organization of primary amorphous nanoparticles into larger, structured morphologies. | Inter-particle forces and coordination chemistry of the rare-earth ion. | researchgate.net |

Reaction Mechanisms and Kinetic Studies

Nucleation and Growth Kinetics of Neodymium Carbonate

The initial step in the formation of neodymium carbonate from an aqueous solution is nucleation, the process by which a new thermodynamic phase begins to form. This is followed by the growth of these nuclei into larger crystals.

Primary Nucleation Activation Energy Determinations

The primary nucleation of neodymium carbonate is a critical step that dictates the subsequent crystallization pathway. The activation energy for this process provides insight into the controlling mechanisms. Studies have determined the primary nucleation activation energy to be 36.98 kJ/mol. researchgate.netresearchgate.net This value suggests that the formation of neodymium carbonate is governed by a combination of diffusion and chemical reaction processes. researchgate.netresearchgate.net

Role of Amorphous Precursors in Crystallization Kinetics

The crystallization of neodymium carbonate often proceeds through the formation of an amorphous precursor phase. This amorphous neodymium carbonate (ANC) is a poorly-ordered, nanoparticulate, and highly hydrated compound that is unstable and transforms into crystalline phases over time. rsc.orgresearchgate.netrsc.org

Stability and Reactivity of Amorphous Neodymium Carbonate

Amorphous neodymium carbonate consists of spherical nanoparticles, typically 10-20 nm in diameter. researchgate.netrsc.orgresearchgate.netrsc.org The general formula for this hydrated precursor is often given as Nd₂(CO₃)₃·5H₂O. rsc.orgrsc.org However, other hydration states, such as Nd₂(CO₃)₃·1.87H₂O, have also been reported in the initial stages of precipitation. researchgate.netresearchgate.net

The stability of ANC is notably higher than that of its lanthanum counterpart (ALC), with its stability differing by approximately two orders of magnitude. rsc.orgrsc.org This enhanced stability is attributed to the higher hydration energy of the Nd³⁺ ion compared to the La³⁺ ion. rsc.orgrsc.org When stored in a dry state in the air, ANC can remain stable for up to six months. rsc.org However, in aqueous solutions, its stability is temperature-dependent, and it will eventually transform into crystalline forms. rsc.org The transformation can lead to the formation of tengerite-(Nd) (Nd₂(CO₃)₃·2.5H₂O) and lanthanite-(Nd) (Nd₂(CO₃)₃·8H₂O). researchgate.netresearchgate.net

Factors Influencing Precursor Breakdown and Supersaturation Levels

The breakdown of the amorphous neodymium carbonate precursor and the subsequent crystallization are significantly influenced by temperature and the level of supersaturation in the solution. researchgate.netrsc.orgcambridge.org A rapid breakdown of the amorphous precursor leads to a sharp increase in supersaturation levels in the aqueous solution. rsc.orgrsc.orgcambridge.org

This high level of supersaturation promotes spherulitic growth, where crystals radiate from a central point, forming spherical aggregates. rsc.orgrsc.orgcambridge.org This phenomenon is particularly observed at higher temperatures, for instance, above 95°C. rsc.orgresearchgate.netrsc.org At lower temperatures and with slower heating rates, the supersaturation levels are reached more gradually, which can lead to the formation of more regular crystal morphologies, such as triangular pyramidal shapes. cambridge.org The ionic potential of the rare earth element ion also plays a crucial role in determining the crystallization pathway. rsc.org

Aqueous Solution Chemistry and Metastable States

Neodymium carbonate exhibits interesting behavior in aqueous carbonate solutions, particularly the formation of metastable states. In these states, dissolved neodymium can exist at concentrations exceeding its equilibrium solubility for a period before precipitation occurs. mdpi.comacs.orgnih.govnih.gov

The stability of this metastable state is influenced by the concentration of the carbonate solution; higher concentrations of sodium carbonate lead to a longer metastable period. acs.orgnih.gov For instance, the metastable period can extend from 90 minutes in a 1 mol·L⁻¹ Na₂CO₃ solution to 120 minutes in 1.5 and 2 mol·L⁻¹ solutions. acs.orgnih.gov

The addition of other substances can also affect the stability of this metastable state. The presence of sodium chloride (NaCl) can prolong the metastable period. mdpi.com This is attributed to the partial occupation of the Nd³⁺ coordination layer by Cl⁻ ions and a decrease in the concentration of free carbonate ions. mdpi.com Conversely, the introduction of carbon dioxide (CO₂) can rapidly destroy the metastable state by decreasing the CO₃²⁻ content and increasing its activity, which accelerates the precipitation of neodymium carbonate. mdpi.com

Formation and Persistence of Metastable Dissolution States of Nd(III) in Carbonate Solutions

When neodymium salts are introduced into a sodium carbonate solution, Nd(III) can dissolve and remain in a stable, precipitate-free state for a defined period, a phenomenon known as a metastable state. mdpi.comnih.gov This state persists as long as the concentration of dissolved Nd(III) does not exceed the instantaneous saturated solubility. nih.govacs.orgnih.gov Once this threshold is surpassed, rapid precipitation of neodymium carbonate, often as a double salt, occurs. nih.govacs.orgnih.gov

The existence of this metastable period is attributed to the complex ionic interactions within the high-concentration carbonate solution. acs.orgnih.gov Specifically, a strong interaction between sodium ions (Na⁺) and carbonate ions (CO₃²⁻) reduces the effective concentration of free carbonate ions available to react with the Nd(III) ions. acs.orgnih.gov This dynamic makes it more difficult for the neodymium carbonate precipitate to form, thus prolonging the dissolved state. acs.orgnih.gov

The duration of the metastable period is directly influenced by the concentration of the sodium carbonate solution. Higher concentrations lead to longer metastable periods and allow for a greater amount of Nd(III) to be dissolved. acs.orgnih.gov For example, in a 1 mol·L⁻¹ Na₂CO₃ solution, the metastable period lasts for approximately 90 minutes, whereas in 1.5 and 2 mol·L⁻¹ solutions, it extends to 120 minutes. nih.gov After this period, self-precipitation begins to occur slowly. acs.org

Influence of Electrolytes (e.g., NaCl) on Metastable Period Prolongation

The introduction of electrolytes, such as sodium chloride (NaCl), into the neodymium-carbonate solution can significantly extend the duration of the metastable state. mdpi.com The prolonging effect is concentration-dependent; a higher concentration of the added electrolyte results in a longer metastable period. mdpi.com For instance, in a 2 mol·L⁻¹ Na₂CO₃ solution containing 2.621 g·L⁻¹ of dissolved Nd(III), the metastable period without any added NaCl is approximately 120 minutes. The addition of NaCl at different concentrations yields a notable extension of this period, as detailed in the table below. mdpi.com

| Added NaCl Concentration (mol·L⁻¹) | Resulting Metastable Period (minutes) |

| 0 | ~120 |

| 0.2 | 240 |

| 0.5 | 480 |

This table illustrates the direct relationship between the concentration of added NaCl and the prolongation of the metastable period for dissolved Nd(III) in a carbonate solution. mdpi.com

The mechanism behind this prolongation involves two primary actions of the added NaCl. First, the additional Na⁺ ions from NaCl intensify the interaction with CO₃²⁻ ions, further reducing the concentration of free carbonate in the solution. mdpi.com Second, molecular dynamics studies indicate that the chloride ions (Cl⁻) from the dissolved NaCl can partially occupy the coordination layer of the Nd³⁺ ion. mdpi.com This temporary occupation by Cl⁻ ions hinders the approach and binding of carbonate ions, thereby delaying the formation of neodymium carbonate precipitates. mdpi.com

Induced Precipitation from Metastable Solutions (e.g., by CO₂ Introduction)

While electrolytes can prolong the metastable state, the introduction of certain reagents can rapidly terminate it and induce precipitation. Bubbling carbon dioxide (CO₂) gas through a metastable solution of dissolved neodymium in sodium carbonate is a highly effective method for inducing rapid precipitation. mdpi.com

The efficiency of this process is demonstrated by the rapid decrease in dissolved Nd(III) concentration upon CO₂ introduction.

| CO₂ Gassing Time (minutes) | Nd³⁺ Concentration (g·L⁻¹) | Precipitation Rate (%) |

| 0 | 2.621 | 0 |

| 5 | 1.793 | 31.60 |

| 30 | 0.239 | 90.87 |

This table shows the high efficiency of CO₂ in inducing the precipitation of neodymium carbonate from a metastable solution over a short period. mdpi.com

Mechanisms of Thermal Decomposition to Neodymium Oxide

The thermal decomposition of neodymium carbonate is a multi-step process used to produce neodymium oxide (Nd₂O₃), a technologically important material. The process involves the sequential loss of water and carbon dioxide, with the formation of distinct intermediate compounds. mdpi.comrsc.org

Detection of Intermediate Phases during Thermal Degradation

The thermal decomposition of hydrated neodymium carbonate precursors proceeds through a well-defined pathway involving intermediate phases. The general sequence observed is the initial dehydration, followed by the decomposition of the anhydrous carbonate into an intermediate oxycarbonate, and finally, the decomposition of the oxycarbonate into the final oxide. mdpi.com

For neodymium carbonate, the primary intermediate phase is neodymium dioxycarbonate (or oxycarbonate), Nd₂O₂CO₃. rsc.orgresearchgate.net Studies on amorphous neodymium carbonate precursors show that they are stable up to around 450 °C. By 550 °C, the amorphous material transforms into monoclinic Nd₂O₂CO₃. rsc.org This intermediate phase is stable over a specific temperature range before it undergoes further decomposition. researchgate.netosti.gov The final decomposition of Nd₂O₂CO₃ to hexagonal Nd₂O₃ occurs at higher temperatures, typically completed around 750-800 °C. rsc.orgosti.gov

The decomposition pathway can be summarized as follows:

Dehydration: Nd₂(CO₃)₃·nH₂O → Nd₂(CO₃)₃ + nH₂O

Decarbonation to Oxycarbonate: Nd₂(CO₃)₃ → Nd₂O₂CO₃ + 2CO₂

Final Decomposition to Oxide: Nd₂O₂CO₃ → Nd₂O₃ + CO₂

This sequence is analogous to that observed for other light rare earth carbonates. researchgate.net

Correlation of Thermal Analysis with Structural and Morphological Changes

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), correlated with structural analysis methods like X-ray diffraction (XRD), provide a comprehensive picture of the decomposition process.

| Temperature Range (°C) | Event | Phase Transformation |

| Ambient - 450 | Dehydration / Amorphous Stability | Amorphous Nd₂(CO₃)₃·nH₂O → Amorphous Nd₂(CO₃)₃ |

| ~550 | Formation of Intermediate | Amorphous → Monoclinic Nd₂O₂CO₃ |

| ~690 - 750 | Final Decomposition | Monoclinic Nd₂O₂CO₃ → Hexagonal Nd₂O₃ |

This table outlines the key thermal events and corresponding structural transformations during the decomposition of an amorphous neodymium carbonate precursor to neodymium oxide. rsc.orgosti.gov

The initial morphology of the neodymium carbonate precursor, which is influenced by synthesis conditions like temperature and supersaturation, plays a role in the characteristics of the final oxide product. researchgate.net For example, crystalline neodymium carbonates can form with tengerite-type or lanthanite-type structures, and hydrothermal conditions can induce phase transformations to neodymium hydroxycarbonate (NdOHCO₃). researchgate.netresearchgate.net These different starting materials will exhibit distinct thermal decomposition profiles, although the general pathway involving an oxycarbonate intermediate is typically maintained. The transformation from an amorphous precursor often involves spherulitic growth, where rapid breakdown of the amorphous phase leads to a concurrent increase in supersaturation and the formation of spherical crystalline aggregates. rsc.orgresearchgate.net The endothermic peaks observed in DTA curves correspond to these phase transitions, such as the decomposition of the oxycarbonate to the final oxide. osti.gov

Advanced Characterization Techniques and Spectroscopic Research

X-ray Diffraction (XRD) for Phase Identification and Structural Refinement

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the atomic structure of neodymium carbonate. Different hydrated forms and crystalline structures of neodymium carbonate can be distinguished by their unique XRD patterns.

For instance, lanthanite-(Nd), with the chemical formula Nd₂(CO₃)₃·8H₂O, has been identified as belonging to the orthorhombic crystal system with the space group Pccn. mdpi.comrruff.info Its structure consists of infinite sheets of corner- and edge-sharing NdO₁₀ polyhedra and carbonate triangles, which are linked through hydrogen bonding with water molecules. rruff.infonih.govresearchgate.net The unit cell parameters for a natural sample of lanthanite-(Nd) were determined to be a = 8.9391 Å, b = 9.4694 Å, and c = 16.9374 Å. rruff.info Another study reported similar orthorhombic cell parameters of a=2.4474nm, b=3.3701nm and c=0.9277nm for a crystalline neodymium carbonate synthesized using ammonium (B1175870) bicarbonate. researchgate.netresearchgate.net

In contrast, tengerite-type neodymium carbonate, another hydrated form with the formula Nd₂(CO₃)₃·2.5H₂O, also exhibits an orthorhombic structure. researchgate.netresearchgate.net Studies have shown that amorphous neodymium carbonate can crystallize into both tengerite-(Nd) and lanthanite-(Nd) forms. researchgate.net The specific crystalline phase obtained is often dependent on the synthesis conditions, such as temperature and the concentration of reactants. researchgate.netresearchgate.net

XRD is also crucial for studying the thermal decomposition of neodymium carbonate, allowing for the identification of intermediate phases like Nd₂O₂CO₃ and the final product, neodymium oxide (Nd₂O₃). researchgate.netxjxitu.com Furthermore, Rietveld refinement of XRD data is a powerful method for quantitative phase analysis, enabling the determination of the concentration of different phases, such as lanthanum hydroxycarbonate in lanthanum carbonate. google.com This quantitative approach is also applicable to neodymium carbonate systems.

Table 1: Crystallographic Data for Lanthanite-(Nd)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 8.9391 (4) |

| b (Å) | 9.4694 (4) |

| c (Å) | 16.9374 (8) |

| V (ų) | 1433.72 (11) |

| Z | 4 |

This table is based on data from a single-crystal X-ray diffraction study of a natural lanthanite-(Nd) sample. rruff.info

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis of Carbonate Groups

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools for probing the vibrational modes of the carbonate groups (CO₃²⁻) within the neodymium carbonate structure. The number, position, and splitting of the carbonate absorption bands in the IR spectrum provide valuable information about the coordination environment and symmetry of the carbonate ions.

Studies have shown that the IR spectra of neodymium carbonate can indicate the presence of more than one type of carbonate group within the crystal lattice. researchgate.netresearchgate.net This suggests that the carbonate ions may occupy different crystallographic sites with distinct coordination environments. The analysis of these vibrational modes helps in understanding the bonding between the neodymium ion and the carbonate groups.

FT-IR spectroscopy is also used to characterize the precursors and products during the synthesis and thermal decomposition of neodymium carbonate. For example, in the synthesis of neodymium oxide nanoparticles from neodymium carbonate precursors, FT-IR can track the removal of carbonate groups and the formation of the metal-oxide bonds. researchgate.netbendola.com The presence of water molecules in hydrated forms of neodymium carbonate is also readily identified by characteristic O-H stretching and bending vibrations in the IR spectrum. bendola.com

Electron Microscopy Techniques (SEM, TEM, ED) for Morphological and Nanoscale Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Electron Diffraction (ED), provide high-resolution imaging and structural information about neodymium carbonate at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and particle shape of neodymium carbonate. Studies have revealed a variety of morphologies depending on the synthesis conditions. For instance, hydrothermal synthesis has produced sheet-like morphologies for tengerite-type Nd₂(CO₃)₃·2.5H₂O and pyramid-like or spherical microstructures for Nd₂(CO₃)₃·8H₂O. researchgate.net SEM analysis of neodymium oxide nanoparticles derived from carbonate precursors has shown spherical and agglomerated particles. bendola.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the observation of the size, shape, and internal structure of nanoparticles. TEM studies of amorphous neodymium carbonate precursors have shown them to consist of spherical nanoparticles with diameters in the range of 10-20 nm. researchgate.net High-resolution TEM (HRTEM) can even reveal the crystal lattice fringes of crystalline neodymium carbonate, providing direct evidence of its atomic structure. researchgate.net

Electron Diffraction (ED) , often performed in conjunction with TEM, provides crystallographic information from very small volumes of material. Selected Area Electron Diffraction (SAED) patterns can be used to identify the crystal structure of individual nanoparticles, confirming whether they are amorphous or crystalline. gfz-potsdam.de For example, the transformation of amorphous neodymium carbonate nanoparticles into crystalline phases upon exposure to the electron beam has been observed using TEM and ED. researchgate.net

These electron microscopy techniques are crucial for understanding the nucleation and growth mechanisms of neodymium carbonate crystals and for controlling the morphology of the final product, which is important for its various applications. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques used to study the thermal stability and decomposition pathway of neodymium carbonate.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When neodymium carbonate is heated, it undergoes a series of decomposition steps, each associated with a mass loss. A typical TGA curve for hydrated neodymium carbonate shows an initial mass loss due to the removal of water molecules (dehydration). osti.gov This is followed by one or more steps corresponding to the release of carbon dioxide (decarbonation) as the carbonate decomposes to form intermediate oxycarbonates and finally neodymium oxide (Nd₂O₃). xjxitu.comosti.gov For example, the decomposition may proceed through an intermediate Nd₂O₂(CO₃) phase before the final oxide is formed. xjxitu.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC curves reveal whether the decomposition processes are endothermic (heat absorbing) or exothermic (heat releasing). The dehydration and decarbonation of neodymium carbonate are typically endothermic processes, and the DSC curve will show corresponding endothermic peaks at the decomposition temperatures. osti.gov

Together, TGA and DSC provide a comprehensive picture of the thermal behavior of neodymium carbonate, including the temperatures at which decomposition occurs, the stoichiometry of the decomposition reactions, and the energetics of these processes. This information is critical for the synthesis of neodymium oxide with controlled properties from a neodymium carbonate precursor.

Table 2: Thermal Decomposition Stages of Neodymium Carbonate

| Temperature Range (°C) | Process | Products |

| ~120 | Dehydration and removal of absorbed CO₂ | Nd₂(CO₃)₃·xH₂O → Nd₂(CO₃)₃ + xH₂O |

| 320 - 550 | Partial Decarbonation | Nd₂(CO₃)₃ → Nd₂O(CO₃)₂ + CO₂ |

| 800 - 905 | Further Decarbonation | Nd₂O(CO₃)₂ → Nd₂O₂CO₃ + CO₂ |

| > 905 | Final Decomposition | Nd₂O₂CO₃ → Nd₂O₃ + CO₂ |

This table provides a generalized overview of the thermal decomposition of neodymium carbonate based on available data. xjxitu.comosti.gov The exact temperatures can vary depending on the specific hydrate (B1144303) and experimental conditions.

Hyperspectral Remote Sensing and Spectroradiometry for Neodymium Detection and Quantification in Geological Samples

Identification of Diagnostic Absorption Features of Nd(III)

Development of Neodymium Indices for Concentration Mapping

Table 3: Diagnostic Absorption Features of Nd(III) in the VNIR Spectrum

| Wavelength (nm) | Corresponding Electronic Transition (from ⁴I₉/₂) |

| ~580 | ⁴G₅/₂, ²G₇/₂ |

| ~745 | ⁴F₇/₂, ⁴S₃/₂ |

| ~810 | ⁴F₅/₂, ²H₉/₂ |

| ~870 | ⁴F₃/₂ |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Coordination Chemistry

Research Findings from MD Simulations

Recent research has utilized MD simulations to unravel the mechanisms behind the metastable state of neodymium dissolved in sodium carbonate (Na₂CO₃) solutions. mdpi.comacs.org In these systems, Nd³⁺ can dissolve in high-concentration carbonate solutions due to the formation of various complex ions. acs.org MD simulations have been crucial in explaining the stability of these solutions and the factors that influence the precipitation of neodymium carbonate. mdpi.com

A key finding is the significant role of ion-ion interactions. Simulations show a strong interaction between Na⁺ and CO₃²⁻ ions in concentrated solutions, which reduces the concentration of "free" carbonate ions available to react with Nd³⁺. acs.org This limited availability of free carbonate ions is a primary reason for the solution's metastability. acs.org The Nd³⁺ ions are shown to be almost completely surrounded by carbonate ions, forming complex species. mdpi.com

Simulations have also explored the effect of other salts, such as sodium chloride (NaCl), on the stability of these metastable solutions. The introduction of NaCl can prolong the metastable state by influencing the coordination sphere of the Nd³⁺ ion. mdpi.com

Key insights from these simulations include:

Coordination Environment: MD studies indicate that in a mixed NaCl/Na₂CO₃ electrolyte solution, the Nd³⁺ ion is coordinated with approximately three carbonate (CO₃²⁻) ions. mdpi.com

Influence of Other Ions: Chloride (Cl⁻) ions from added NaCl can partially occupy the coordination layer of the Nd³⁺ ion. This interference with the carbonate coordination delays the formation and precipitation of neodymium carbonate. mdpi.com

Complex Formation: The dissolution of neodymium in carbonate solutions is attributed to the formation of various complex ions with the general formula Ndₙ(CO₃)ₘ³ⁿ⁻²ᵐ (where m ≥ 2). mdpi.comacs.org

Precipitation Dynamics: Conversely, introducing CO₂ gas into the metastable solution can rapidly destroy its stability. The CO₂ reacts to decrease the CO₃²⁻ concentration while increasing its activity, which accelerates the precipitation process, allowing for the rapid separation of neodymium carbonate. mdpi.com

The table below summarizes key findings from molecular dynamics simulations on the coordination of neodymium ions in carbonate solutions.

| Interacting Ion Pair | Radial Distribution Function (RDF) Peak Position | Coordination Number (CN) | Observation |

| Nd³⁺ - CO₃²⁻ | ~2.6 Å | ~3 | Indicates a strong and direct coordination between neodymium and carbonate ions, forming the basis of dissolved complex species. mdpi.com |

| Nd³⁺ - Cl⁻ | Not specified | Partial | In solutions containing NaCl, Cl⁻ ions partially enter the first coordination sphere of Nd³⁺, disrupting carbonate complexation and delaying precipitation. mdpi.com |

| Na⁺ - CO₃²⁻ | Not specified | Not specified | Strong interaction leads to local agglomeration and reduces the concentration of free CO₃²⁻ available to coordinate with Nd³⁺. mdpi.comacs.org |

The dissolution behavior of Nd³⁺ is highly dependent on the concentration of the sodium carbonate solution, a phenomenon that MD simulations help to explain through the balance of complex formation and ion availability. acs.org

| Sodium Carbonate (Na₂CO₃) Concentration | Instantaneous Saturated Solubility of Nd³⁺ | Metastable Period |

| 1.0 mol·L⁻¹ | 1.186 g·L⁻¹ | 90 min |

| 1.5 mol·L⁻¹ | 2.394 g·L⁻¹ | 120 min |

| 2.0 mol·L⁻¹ | 3.566 g·L⁻¹ | 120 min |

| Data sourced from studies on the metastable dissolution regularity of Nd³⁺ in Na₂CO₃ solution. acs.org |

These simulation-based findings are critical for optimizing processes in rare-earth element separation and purification, where controlling the dissolution and precipitation of species like neodymium carbonate is essential. mdpi.com

Theoretical and Computational Studies of Neodymium Carbonate Systems

First-Principles Calculations for Electronic and Structural Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful computational methods used to investigate the intrinsic electronic and structural properties of materials from fundamental quantum mechanics, without relying on empirical parameters. Although specific DFT studies exclusively focused on neodymium carbonate are not extensively documented in publicly available literature, the methodology is well-established for analogous rare-earth compounds and other carbonates.

The application of DFT to neodymium carbonate would involve solving the Kohn-Sham equations for a periodic crystal lattice of the compound. A significant challenge in modeling rare-earth elements like neodymium is the strong correlation of their localized 4f electrons, which standard DFT approximations may not accurately describe. To overcome this, approaches such as DFT+U (where U is a Hubbard-like term accounting for on-site Coulombic repulsion) are often employed to improve the description of these correlated electrons.

These calculations can predict key material properties, including:

Structural Properties: Equilibrium lattice constants, unit cell volume, and bulk modulus can be determined by minimizing the total energy of the system with respect to the crystal structure.

Electronic Properties: The electronic band structure and Density of States (DOS) can be calculated to determine if the material is an insulator, semiconductor, or metal, and to understand the nature of its chemical bonds.

Thermodynamic Stability: The formation enthalpy of different neodymium carbonate polymorphs (e.g., tengerite or lanthanite structures) can be computed to assess their relative stability.

Below is a table representing the kind of structural data that would be determined from first-principles calculations for known crystalline forms of neodymium carbonate.

| Crystalline Form | Crystal System | Space Group | Typical Calculated Parameters |

|---|---|---|---|

| Tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O] | Orthorhombic | Cmc2₁ | Lattice Constants (a, b, c), Cell Volume, Atomic Positions |

| Lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O] | Orthorhombic | Pccn | Lattice Constants (a, b, c), Cell Volume, Atomic Positions |

Modeling of Aqueous Neodymium Complex Stability in Carbonate-Bearing Solutions

Understanding the stability of aqueous neodymium complexes in carbonate-rich solutions is critical for geochemistry, particularly for modeling the transport and deposition of rare-earth elements in hydrothermal systems. researchgate.net Computational modeling, supported by experimental data, is used to determine the speciation of neodymium under varying conditions of temperature, pressure, pH, and carbonate concentration. researchgate.netmcgill.ca

Experimental work often employs the autoclave solubility method, where a solid phase of a neodymium compound, such as synthetic Nd-hydroxylbastnäsite (NdCO₃OH), is allowed to equilibrate with carbonate-bearing solutions at controlled temperatures and pressures. mcgill.ca The concentration of dissolved neodymium in the fluid is then measured, providing data to constrain thermodynamic models.

Geochemical modeling software, such as HCh, is utilized to process this experimental data. mcgill.ca By inputting the measured neodymium concentrations and the known activities of other ions in the solution, these models can calculate the stability constants (log β) for various aqueous neodymium-carbonate complexes. mcgill.ca

Studies have shown that the dominant species of dissolved neodymium changes significantly with the pH of the solution. mcgill.ca

In acidic solutions (pH < 4), the primary complex is NdCO₃⁺ . mcgill.ca

In neutral to alkaline solutions , the NdCO₃OH⁰ complex predominates. mcgill.ca

The stability of these complexes is what governs the mobilization and transport of neodymium in carbonate-bearing fluids. researchgate.net At elevated temperatures (e.g., 500–600 °C), neodymium concentrations in such solutions can be significant, indicating that carbonate complexes are effective ligands for REE transport in hydrothermal ore-forming systems. researchgate.net

| Aqueous Complex | Predominant Conditions | Significance |

|---|---|---|

| NdCO₃⁺ | Acidic (pH < 4) | Controls Nd transport in acidic hydrothermal fluids. mcgill.ca |

| NdCO₃OH⁰ | Neutral to Alkaline | Controls Nd transport in alkaline hydrothermal fluids. researchgate.netmcgill.ca |

Simulation of Defect and Transport Properties in Related Neodymium Compounds

Direct computational simulations of defect and transport properties specifically within the neodymium carbonate lattice are not widely available in the literature. However, the methodologies for such studies are well-established and have been applied to other neodymium-containing compounds, such as oxides and tungstates, providing a framework for how neodymium carbonate could be investigated.

Defect Properties: Atomistic simulations, using programs like the General Utility Lattice Program (GULP), are employed to study point defects. These simulations rely on interatomic potentials to describe the forces between atoms in the crystal. This approach can be used to calculate the formation and association energies of various defects, including:

Vacancies: Missing Nd³⁺ or CO₃²⁻ ions from their lattice sites.

Substitutional Defects: Foreign ions replacing Nd³⁺ in the lattice.

Interstitial Defects: Atoms or ions located in positions that are normally empty in the crystal structure.

By calculating the energies associated with these defects, researchers can predict the most energetically favorable defect structures and their concentrations at different temperatures.

Transport Properties: Computational modeling is also used to simulate the transport of ions (ionic conductivity) or heat (thermal conductivity) through the material. For ionic transport, methods like molecular dynamics (MD) can simulate the movement of ions and vacancies over time, allowing for the calculation of diffusion coefficients and conductivity. For thermal transport, non-equilibrium molecular dynamics (NEMD) or approaches based on Green's functions can be used to compute the lattice thermal conductivity. These simulations are crucial for understanding how the material would perform in applications where heat or electrical charge transport is important.

| Property Type | Simulated Phenomena | Computational Method | Potential Insights for Neodymium Carbonate |

|---|---|---|---|

| Defect Properties | Point Defects (Vacancies, Interstitials), Defect Complexes | Atomistic Simulations (e.g., GULP) | Understanding of intrinsic disorder, doping mechanisms, and charge compensation. |

| Transport Properties | Ionic Diffusion, Thermal Conduction | Molecular Dynamics (MD), NEMD | Prediction of ionic and thermal conductivity. |

Prediction of Surface Morphology in Nanostructures

The morphology of neodymium carbonate nanostructures is a critical factor that influences their properties and applications. Computational methods play a key role in predicting the shape of nanocrystals by relating thermodynamic stability to surface structure.

The final, equilibrium shape of a crystal is the one that minimizes its total surface free energy. This principle is described by the Wulff construction. To predict this shape computationally, the first step is to calculate the surface energy (γ) of various low-index crystallographic planes (facets) of the material. This is typically done using DFT calculations on slab models, which are thin slices of the bulk crystal structure terminated by a specific plane.

Experimental studies have identified several morphologies for neodymium carbonate depending on the synthesis conditions. researchgate.net Initially, precipitation often forms spherical amorphous nanoparticles. researchgate.net These can subsequently crystallize into distinct structures:

Tengerite-(Nd) [Nd₂(CO₃)₃·2.5H₂O]

Lanthanite-(Nd) [Nd₂(CO₃)₃·8H₂O]

The observed morphology is influenced by factors like temperature and the level of supersaturation in the solution. researchgate.net By calculating the surface energies for the different facets of these crystalline phases, computational models can predict which shapes are most stable. For example, if the (100) facet has a much lower surface energy than the (010) and (001) facets, the crystal will likely grow in a plate-like or sheet-like morphology with large (100) faces. These predictions can guide synthetic chemists in controlling reaction conditions to produce nanoparticles with a desired morphology.

| Crystalline Phase | Observed Morphology | Computational Approach |

|---|---|---|

| Amorphous Nd₂(CO₃)₃·nH₂O | Spherical nanoparticles researchgate.net | N/A (Amorphous) |

| Tengerite-(Nd) | Sheet-like or elongated structures | DFT calculation of surface energies for low-index planes (e.g., {100}, {010}, {001}) followed by Wulff construction. |